molecular formula C11H13NO3 B8449845 4-(Dimethylcarbamoyl)-2-methylbenzoic acid

4-(Dimethylcarbamoyl)-2-methylbenzoic acid

Cat. No. B8449845
M. Wt: 207.23 g/mol
InChI Key: YPNSCYARVOEYHB-UHFFFAOYSA-N
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Patent
US09321761B2

Procedure details

In a sealed tube, 1.94 g of dimethyl 2-bromoterephthalate was dissolved in 4 mL of HMPA and degassed with nitrogen prior to adding 1.1 mL of tetramethyl tin and 0.077 g of palladium tetrakistriphenylphosphene. After sealing the tube, the reaction was heated to 65° C. for 16 h. The reaction was then partitioned into ethylether and water and extracted. The organic layers were washed with 5% ammonium hydroxide, 1N HCl, again with 5% ammonium hydroxide, and finally with water. Filtration of the solvent through sodium sulfate and evaporation gave 1.44 g of crude dimethyl 2-methylterephthalate. 210 mg of dimethyl 2-methylterephthalate was hydrolyzed via Procedure M to give 4-(methoxycarbonyl)-3-methylbenzoic acid. Silica gel chromatography was performed (0% to 70% EtOAc gradient in Hexanes) to yield 115 mg of 4-(methoxycarbonyl)-3-methylbenzoic acid. 4-(methoxycarbonyl)-3-methylbenzoic acid was then coupled to dimethylamine hydrochloride via Procedure G. The crude methyl 4-(dimethylcarbamoyl)-2-methylbenzoate was then hydrolyzed via Procedure M to give 110 mg of 4-(dimethylcarbamoyl)-2-methylbenzoic acid. 4-chloro-3-(pyridin-2-yl)aniline was coupled to 110 mg of 4-(dimethylcarbamoyl)-2-methylbenzoic acid via Procedure G to yield N1-(4-chloro-3-(pyridin-2-yl)phenyl)-N4,N4,2-trimethylterephthalamide. MS (Q1) 394 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4-(dimethylcarbamoyl)-2-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(C1C=CC(C(O)=O)=CC=1C)=O.Cl.CNC.[CH3:19][N:20]([CH3:34])[C:21]([C:23]1[CH:32]=[CH:31][C:26]([C:27]([O:29]C)=[O:28])=[C:25]([CH3:33])[CH:24]=1)=[O:22]>>[CH3:19][N:20]([CH3:34])[C:21]([C:23]1[CH:32]=[CH:31][C:26]([C:27]([OH:29])=[O:28])=[C:25]([CH3:33])[CH:24]=1)=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(C=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Step Three
Name
methyl 4-(dimethylcarbamoyl)-2-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=CC(=C(C(=O)OC)C=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=CC(=C(C(=O)O)C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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